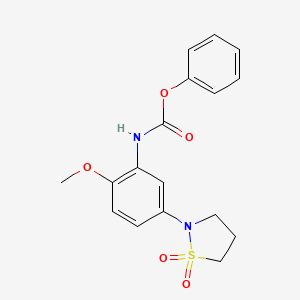

Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-23-16-9-8-13(19-10-5-11-25(19,21)22)12-15(16)18-17(20)24-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUYNKHLEHVDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, particularly its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a dioxidoisothiazolidin moiety linked to a methoxyphenyl group through a carbamate bond. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Research indicates that Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, making this compound a potential candidate for anticancer therapies. Additionally, the compound may exhibit antimicrobial properties, although further studies are needed to elucidate these effects fully.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits CDK2, potentially leading to reduced tumor growth and proliferation. |

| Antimicrobial | Exhibits activity against various microbial strains; specific mechanisms are under investigation. |

| Enzyme Inhibition | Interacts with specific enzymes, possibly affecting metabolic pathways. |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds similar to Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate exhibited significant inhibition of cancer cell lines by targeting CDK2. The results indicated a dose-dependent response, where higher concentrations led to increased cell cycle arrest in the G1 phase.

- Antimicrobial Properties : Preliminary investigations have shown that this compound displays antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

- Pharmacokinetics : Studies on related compounds suggest favorable pharmacokinetic profiles, including good oral bioavailability and moderate blood-brain barrier penetration. These properties enhance their potential as therapeutic agents in treating central nervous system disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique structure can be contextualized by comparing it to similar carbamates and heterocyclic derivatives. Key differences in substituents, ring systems, and functional groups are highlighted below.

Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate (Compound 1)

- Structure: Features an octyl chain, sulfamoyl group, and indole ring instead of the target compound’s phenyl carbamate and isothiazolidinone dioxide.

- Implications: The indole moiety may enhance π-π stacking interactions in biological targets, while the sulfamoyl group could improve solubility compared to the target’s cyclic sulfonamide.

Thiazolylmethylcarbamate Analogs (Compounds l, m, w, x)

- Structure: Thiazole rings replace the isothiazolidinone dioxide, with additional substituents like hydroperoxypropan-2-yl and methylureido groups.

- Implications: Thiazole’s aromaticity and electron-rich nature may affect binding affinity differently than the saturated isothiazolidinone dioxide. Hydroperoxy groups in analogs (e.g., Compound m) introduce oxidative reactivity, absent in the target compound .

Ethyl Carbamate Pesticides (e.g., Fenoxycarb, Desmedipham)

- Structure: Simpler ethyl carbamates with phenoxy or chlorinated phenyl groups.

β-Lactam-Inspired Carbamates (Compounds n, o)

- Structure: Complex bicyclic systems (e.g., β-lactam rings) with amino acid side chains.

- Implications: Unlike these antibiotics, the target compound lacks a β-lactam core but shares carbamate functionality. This suggests divergent biological targets, with the isothiazolidinone dioxide possibly mimicking sulfonamide antibiotics .

Methyl 5-(ethylsulfonyl)-2-methoxyphenylcarbamate (Compound VI.17)

- Structure : Shares the 2-methoxyphenylcarbamate core but includes a triazole and triisopropylsilyl group.

- The triisopropylsilyl group introduces steric hindrance absent in the target compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.